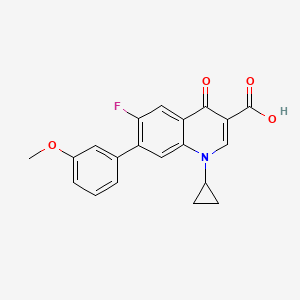

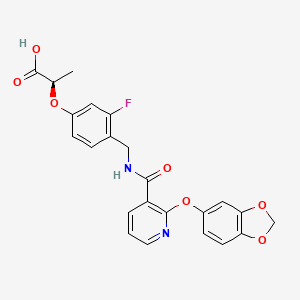

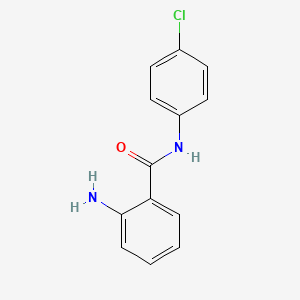

3-((3,4-二氢异喹啉-2(1H)-基)磺酰基)苯甲酸

描述

AKR1C3-IN-1 is a potent and highly selective inhibitor of the enzyme aldo-keto reductase family 1 member C3 (AKR1C3). This enzyme plays a crucial role in the metabolism of steroids, including the conversion of weak androgens to potent androgens, and is implicated in various cancers, particularly prostate cancer .

科学研究应用

AKR1C3-IN-1 具有多种科学研究应用,包括:

化学: 用作工具化合物来研究该酶在类固醇代谢中的作用。

生物学: 有助于理解该酶在各种生物过程中的功能。

医学: 研究其在治疗癌症,特别是前列腺癌中的潜力,方法是抑制该酶的活性。

工业: 用于开发针对 AKR1C3 的新治疗剂.

作用机制

AKR1C3-IN-1 通过与酶 AKR1C3 的活性位点结合发挥作用,从而抑制其活性。这种抑制阻止了弱雄激素转化为强雄激素,这在某些癌症的发展中至关重要。 涉及的分子靶标包括雄激素受体信号通路,该通路在去势抵抗性前列腺癌中被重新激活 .

生化分析

Biochemical Properties

The compound interacts with the enzyme AKR1C3, which is part of the aldo/keto reductase superfamily . These enzymes catalyze the conversion of aldehydes and ketones to their corresponding alcohols by utilizing NADH and/or NADPH as cofactors . AKR1C3, in particular, has been found to have the highest catalytic efficiency in converting delta4-androstenedione to testosterone .

Cellular Effects

3-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid has been shown to have significant effects on cancer cells. Elevated levels of AKR1C3, which this compound inhibits, have been correlated with increased cancer cell growth, proliferation, migration, and metastasis . Inhibiting AKR1C3 with this compound has proven effective in halting carcinoma progression .

Molecular Mechanism

The molecular mechanism of action of 3-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid involves its interaction with the enzyme AKR1C3. Crystal structure studies have shown that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .

准备方法

合成路线和反应条件

AKR1C3-IN-1 的合成涉及多个步骤,包括中间体的制备及其后续反应。合成路线通常从核心结构的制备开始,然后进行官能团修饰以提高选择性和效力。 这些反应中常用的试剂包括有机溶剂,如二甲基亚砜 (DMSO),催化剂以及各种酸和碱 .

工业生产方法

AKR1C3-IN-1 的工业生产涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。 该过程包括使用自动化反应器,连续流动系统以及严格的质量控制措施,以保持一致性和效率 .

化学反应分析

反应类型

AKR1C3-IN-1 经历了几种类型的化学反应,包括:

氧化: 醇类转化为酮类或醛类。

还原: 酮类或醛类转化为醇类。

取代: 用另一种官能团取代一个官能团.

常见试剂和条件

这些反应中常用的试剂包括氧化剂,如高锰酸钾,还原剂,如硼氢化钠,以及各种酸和碱。 反应条件通常包括受控温度,pH 值和溶剂体系,以确保最佳的反应速率和产物形成 .

主要形成的产物

相似化合物的比较

AKR1C3-IN-1 与其他类似化合物进行比较,例如槐花碱和各种吲哚美辛类似物。这些化合物也抑制 AKR1C3,但它们的选择性和效力不同。 AKR1C3-IN-1 由于其高选择性和效力而独一无二,使其成为治疗开发的有希望的候选药物 .

类似化合物的列表

- 槐花碱

- 吲哚美辛类似物

- 非甾体抗炎药 (NSAIDs)

- 黄酮类

- 环戊烷

属性

IUPAC Name |

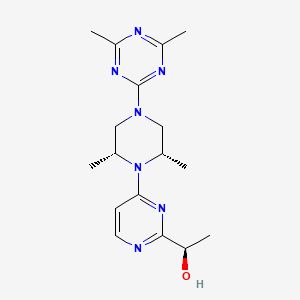

3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4S/c18-16(19)13-6-3-7-15(10-13)22(20,21)17-9-8-12-4-1-2-5-14(12)11-17/h1-7,10H,8-9,11H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGVIUMKHTXKKOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CC(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20351900 | |

| Record name | 3-(3,4-Dihydro-1H-isoquinoline-2-sulfonyl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49643309 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

327092-81-9 | |

| Record name | 3-(3,4-Dihydro-1H-isoquinoline-2-sulfonyl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid a promising lead compound for AKR1C3 inhibition?

A1: This compound exhibits potent inhibitory activity against AKR1C3 in the low nanomolar range []. Importantly, it displays high selectivity for AKR1C3, demonstrating a 1500-fold preference over other isoforms []. This selectivity makes it an attractive starting point for drug development, as it could minimize potential side effects arising from off-target interactions.

Q2: How does 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid interact with AKR1C3 at the molecular level?

A2: Crystal structure studies have revealed the specific interactions responsible for its inhibitory activity []. The carboxylate group of the compound occupies the oxyanion hole within the enzyme's active site. Simultaneously, the sulfonamide moiety adopts a specific conformation that allows the dihydroisoquinoline ring to bind within an adjacent hydrophobic pocket []. This dual-site binding contributes significantly to the compound's potency and selectivity.

Q3: What structural modifications of 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid were explored, and how did they impact its inhibitory activity?

A3: Structure-activity relationship (SAR) studies investigated various modifications to the parent compound []. These studies highlighted the importance of the carboxylate group's position for potent inhibition, although bioisosteric replacements like acid isosteres and amides were tolerated []. Interestingly, incorporating small substituents on the dihydroisoquinoline ring further enhanced inhibitory potency []. A series of "reverse sulfonamides" revealed a 12-fold preference for the R stereoisomer in terms of activity []. These findings provide valuable insights for optimizing this class of inhibitors for improved potency and selectivity.

Q4: Beyond direct enzyme inhibition, did 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid demonstrate cellular activity?

A4: Yes, the compound effectively inhibited AKR1C3 activity in a cellular context. Researchers measured this inhibition by monitoring the compound's ability to block AKR1C3-mediated metabolism of a known dinitrobenzamide substrate []. While a general correlation existed between enzyme and cellular activity, amide analogs surprisingly displayed greater efficacy in the cellular assay compared to their predicted activity based solely on enzyme inhibition data []. This discrepancy underscores the importance of evaluating compounds in cellular systems to gain a more comprehensive understanding of their overall efficacy and potential for therapeutic development.

Q5: Why is understanding the induction of AKR1C1 relevant in the context of PAH metabolism and carcinogenesis?

A5: Research indicates that exposure to polycyclic aromatic hydrocarbons (PAHs) can lead to the induction of AKR1C1 []. This enzyme converts PAH trans-dihydrodiols (proximate carcinogens) into reactive and redox-active ortho-quinones []. The concern arises because these ortho-quinones can generate reactive oxygen species (ROS), which have been implicated in both tumor initiation and promotion []. Therefore, the induction of AKR1C1 by PAHs could potentially create a vicious cycle, amplifying ROS production and thereby contributing to PAH carcinogenesis [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

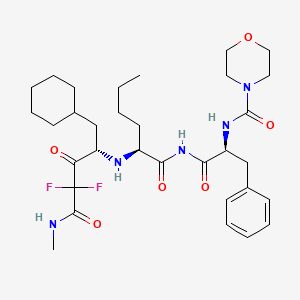

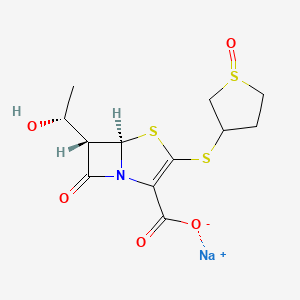

![2-[[6-amino-2-[[[4-cyclohexyl-2-hydroxy-3-[[3-(4H-imidazol-4-yl)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoyl]amino]butyl]-propan-2-ylcarbamoyl]amino]hexanoyl]amino]-3-phenylpropanoic acid](/img/structure/B1669560.png)

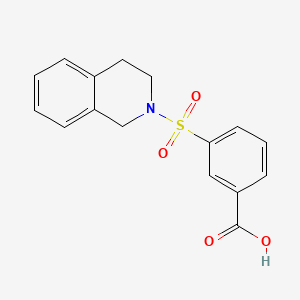

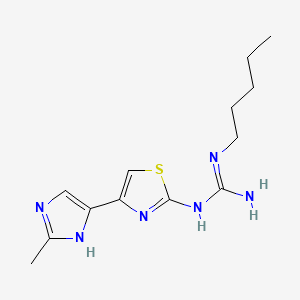

![1-Cyclopropyl-6-fluoro-7-(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-4-oxoquinoline-3-carboxylic acid](/img/structure/B1669564.png)